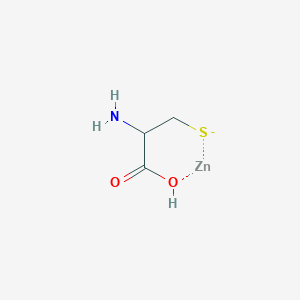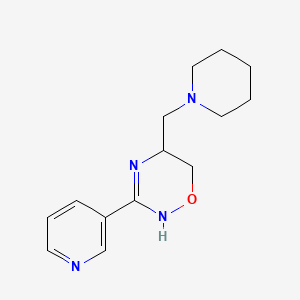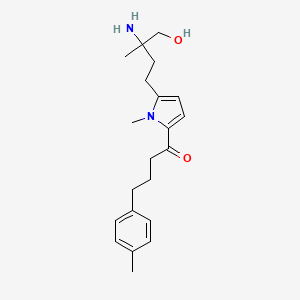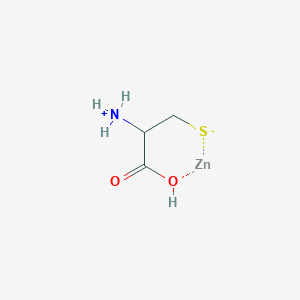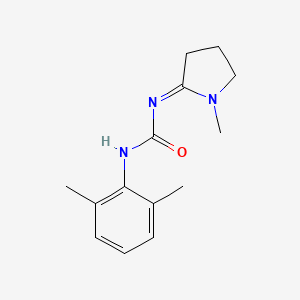
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with a complex structure that includes a urea moiety, a dimethylphenyl group, and a methylpyrrolidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 2,6-dimethylaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.
Scientific Research Applications
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)thiourea: Similar structure but with a thiourea moiety instead of urea.
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)carbamate: Contains a carbamate group instead of urea.
Uniqueness
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12- |
InChI Key |
PAXRPWSXCPTPCA-QINSGFPZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


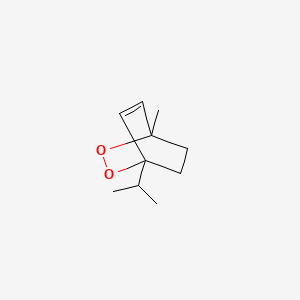
![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)
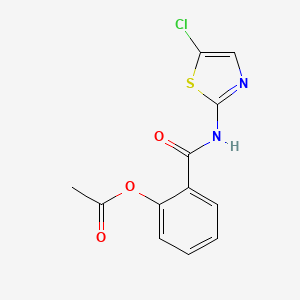
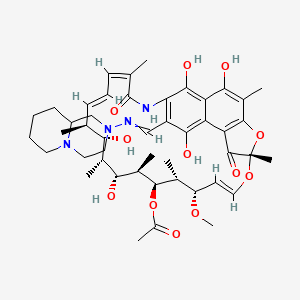
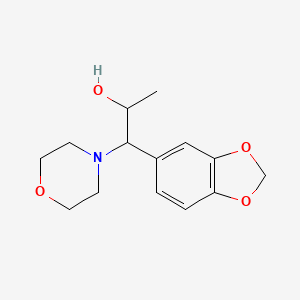
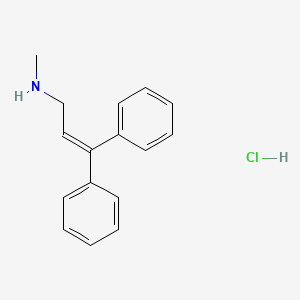
![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)

![1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine](/img/structure/B10826207.png)
